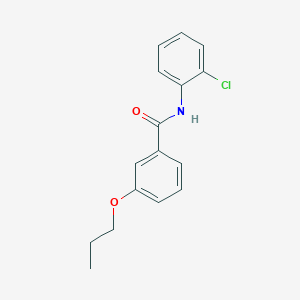
N-(2-chlorophenyl)-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-propoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group attached to the nitrogen atom and a propoxy group attached to the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-propoxybenzamide typically involves the reaction of 2-chloroaniline with 3-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to increase yield and purity. This may involve the use of automated reactors, controlled temperature conditions, and continuous monitoring of the reaction progress.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-chlorophenyl)-3-propoxybenzamide can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkoxides in polar solvents.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include amines and alcohols.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(2-chlorophenyl)-3-propoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in various assays to evaluate its efficacy and mechanism of action.
Medicine: this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(2-chlorophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
類似化合物との比較
- N-(2-chlorophenyl)-3-methoxybenzamide
- N-(2-chlorophenyl)-3-ethoxybenzamide
- N-(2-chlorophenyl)-3-butoxybenzamide
Comparison: N-(2-chlorophenyl)-3-propoxybenzamide is unique due to the presence of the propoxy group, which imparts specific physicochemical properties such as solubility and reactivity. Compared to its analogs with different alkoxy groups, it may exhibit different biological activities and pharmacokinetic profiles. The propoxy group can influence the compound’s ability to interact with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h3-9,11H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHVCYVXGBORJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B5047736.png)
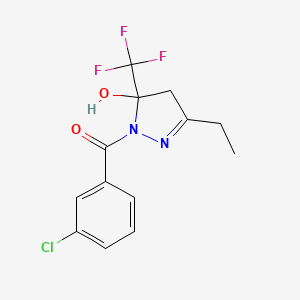
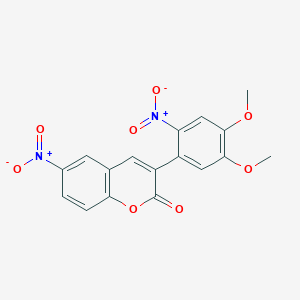
![5-[(2,6-Dichlorophenyl)methylsulfanyl]-7-methyltetrazolo[1,5-c]pyrimidine](/img/structure/B5047773.png)
![cyclopropyl[5-hydroxy-4-(1-piperidinylmethyl)-1-benzofuran-3-yl]methanone hydrochloride](/img/structure/B5047783.png)
![4-(morpholin-4-ylmethyl)-N-[6-[[4-(morpholin-4-ylmethyl)benzoyl]amino]hexyl]benzamide](/img/structure/B5047791.png)
![(3,5-Dimethylphenyl) 2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B5047799.png)
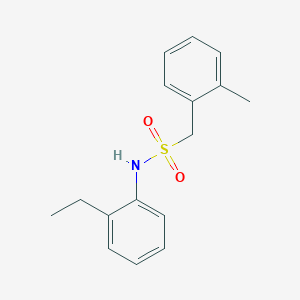
![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5047804.png)
![Ethyl (4Z)-1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5047807.png)
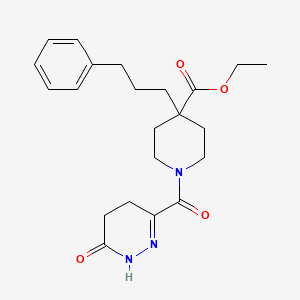
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-iodophenyl)benzamide](/img/structure/B5047812.png)
![4-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]morpholine](/img/structure/B5047819.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-adamantanamine oxalate](/img/structure/B5047824.png)
